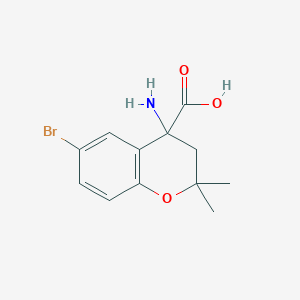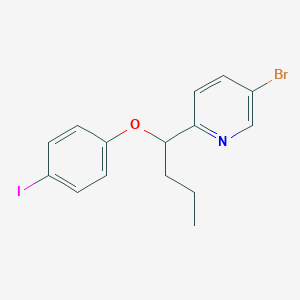
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine is a complex organic compound with the molecular formula C15H15BrINO It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an iodophenoxybutyl group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or dehalogenated compounds, respectively.
Scientific Research Applications
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is utilized in the study of biological pathways and mechanisms, especially in the context of its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 4-Iodophenol
- 2-(4-Iodophenoxy)butylamine
Uniqueness
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine is unique due to its specific combination of bromine and iodine atoms, which confer distinct chemical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
Properties
Molecular Formula |
C15H15BrINO |
|---|---|
Molecular Weight |
432.09 g/mol |
IUPAC Name |
5-bromo-2-[1-(4-iodophenoxy)butyl]pyridine |
InChI |
InChI=1S/C15H15BrINO/c1-2-3-15(14-9-4-11(16)10-18-14)19-13-7-5-12(17)6-8-13/h4-10,15H,2-3H2,1H3 |
InChI Key |
FCJOORNQRJMZPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=C(C=C1)Br)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


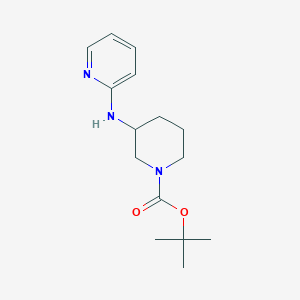
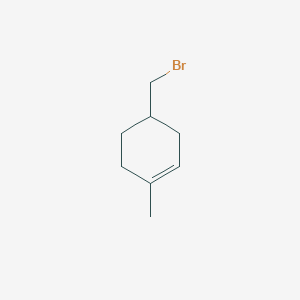

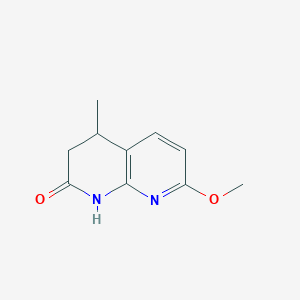
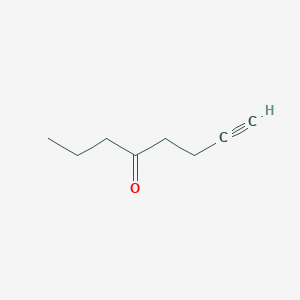

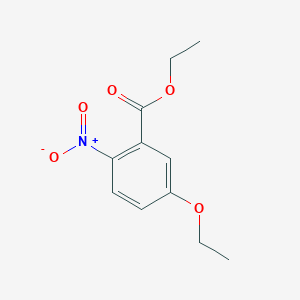
![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)

![(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)

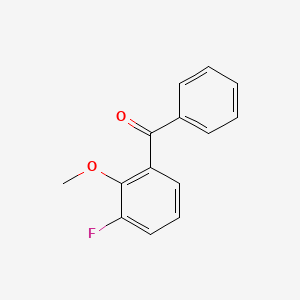
![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
